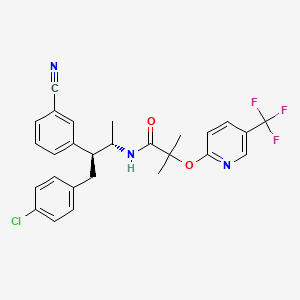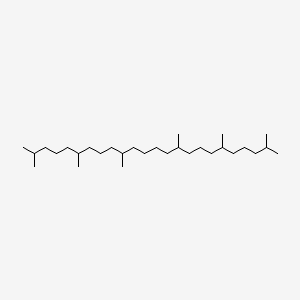
Squalane
概要
説明
Squalane is an organic compound with the formula (CH3)2CH(CH2)3CH(CH3)(CH2)3(CH2)3CH(CH3)(CH2)2 . It is a colorless hydrocarbon and the hydrogenated derivative of squalene . Squalane is a natural 30-carbon isoprenoid compound and intermediate metabolite in the synthesis of cholesterol . It is not susceptible to lipid peroxidation and provides skin protection .
Synthesis Analysis
Squalane can be naturally sourced from plants, for example, olives and sugar cane . In sugar cane squalane manufacturing, farnesene is produced from fermentation of sugarcane sugars using genetically modified Saccharomyces cerevisiae yeast strains . Farnesene is then dimerized to isosqualene and then hydrogenated to squalane .Molecular Structure Analysis
Squalane has a molecular formula of C30H62 and a molecular weight of 422.826 g·mol −1 . It is a saturated branched chain hydrocarbon .Chemical Reactions Analysis
The hydrogenation of squalene to produce squalane was first reported in 1916 .Physical And Chemical Properties Analysis
Squalane is a colorless, odorless, tasteless, transparent oil, stable to air and oxygen . It is readily soluble in ether, gasoline, petroleum ether, benzene, chloroform, and oils .科学的研究の応用
-
Antioxidant
- Field : Biochemistry
- Application : Squalane has been studied for its antioxidant properties, derived from its chemical structure .
- Methods : The antioxidant properties of Squalane are often studied using ex vivo models to underline its scavenging activity towards free radicals .
- Results : The studies have shown that Squalane has a significant effect in cellular models of oxidative stress .
-
Anti-cancer
- Field : Oncology
- Application : Squalane has been researched for its potential anti-cancer properties .
- Methods : The anti-cancer properties of Squalane are typically studied in animal models and in vitro environments .
- Results : While the results are promising, more research is needed to fully understand the anti-cancer potential of Squalane .
-
Drug Carrier
-
Detoxifier
-
Skin Hydrating
-
Emollient
- Field : Dermatology
- Application : Squalane is known for its emollient properties and is commonly used in skincare products .
- Methods : The emollient properties of Squalane are often studied in vitro and through user trials .
- Results : The studies have shown that Squalane can effectively soften and soothe the skin .
-
Dietary Supplement
-
Cardio-Protective Agent
-
Anti-Tumor Agent
- Field : Oncology
- Application : Squalane has been researched for its potential anti-tumor properties .
- Methods : The anti-tumor properties of Squalane are typically studied in animal models and in vitro environments .
- Results : While the results are promising, more research is needed to fully understand the anti-tumor potential of Squalane .
-
Natural Antioxidant
- Field : Biochemistry
- Application : Squalane has been studied for its antioxidant properties .
- Methods : The antioxidant properties of Squalane are often studied using ex vivo models to underline its scavenging activity towards free radicals .
- Results : The studies have shown that Squalane has a significant effect in cellular models of oxidative stress .
-
Antifungal
-
Antibacterial
-
Vaccine Adjuvant
- Field : Immunology
- Application : Squalane is used as a vaccine adjuvant, which helps to enhance the body’s immune response to the vaccine .
- Methods : The use of Squalane as a vaccine adjuvant is typically studied in animal models and through clinical trials .
- Results : The studies have shown that Squalane can effectively enhance the immune response to vaccines .
-
Microbial Production
- Field : Microbiology
- Application : Squalane is being produced using microbial platforms due to the increased demand and regulations on shark-derived Squalane .
- Methods : The microbial production of Squalane is typically studied in vitro and through bioreactor trials .
- Results : The studies have shown that microbial strains such as Saccharomyces cerevisiae and Yarrowia lipolytica can overproduce Squalane in high titers .
-
Antivirulence Activities
-
COVID-19 Vaccines
- Field : Virology
- Application : Squalane has been used as a vaccine adjuvant in COVID-19 vaccines .
- Methods : The use of Squalane in COVID-19 vaccines is typically studied in animal models and through clinical trials .
- Results : The studies have shown that Squalane can effectively enhance the immune response to COVID-19 vaccines .
Safety And Hazards
将来の方向性
Squalane is a more durable, hydrogenated derivative of squalene . Because we naturally produce it, it’s readily absorbed by our skin and can actually help regulate oil production, which makes it ideal for oily skin . Squalane also makes for an excellent carrier, helping other ingredients to absorb, which is why you find it in so many of your skincare products, helping everything from retinol and lactic acid to BHAs and vitamin C along their merry way .
特性
IUPAC Name |
2,6,10,15,19,23-hexamethyltetracosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAKJMSDJKAYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046513 | |
| Record name | Squalane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Squalane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Squalane | |
CAS RN |
111-01-3 | |
| Record name | Squalane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squalane [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Squalane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11420 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SQUALANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Squalane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,10,15,19,23-hexamethyltetracosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SQUALANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW89575KF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


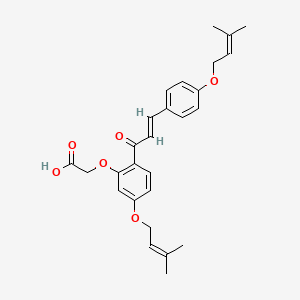
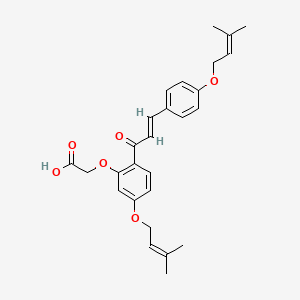
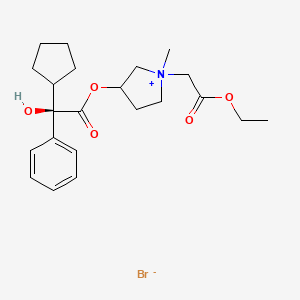
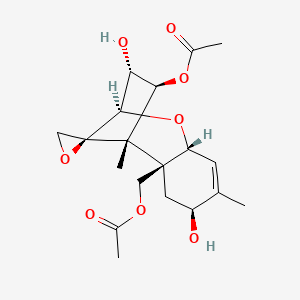
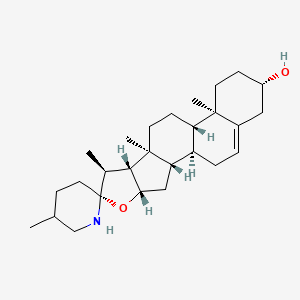
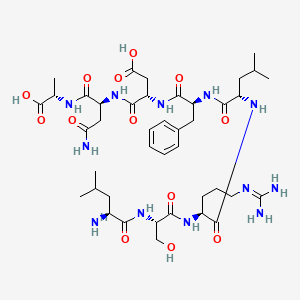
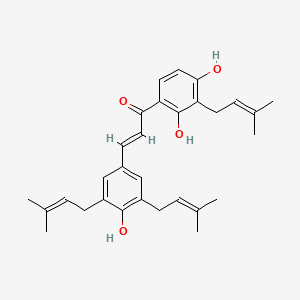
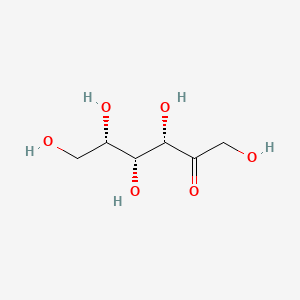
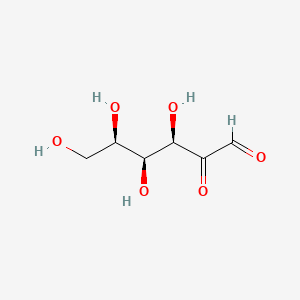
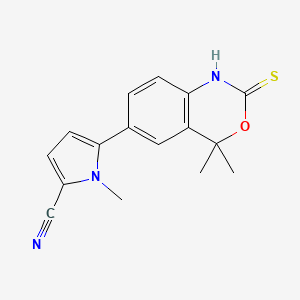
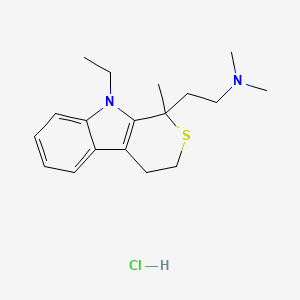
![N-[4,17-Dimethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-dipropyl-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1681922.png)
![N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1681924.png)
